
1-Benzylcycloheptan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzylcycloheptan-1-amine is a psychoactive compound that belongs to the class of designer drugs. It is chemically related to amphetamines and was initially developed as a nasal decongestant in the 1950s. due to its stimulant properties and potential for abuse, it was soon discontinued.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Benzylcycloheptan-1-amine can be synthesized through various methods. One common approach involves the reductive amination of cycloheptanone with benzylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reductive amination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. This includes controlling the temperature, pressure, and concentration of reactants.
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzylcycloheptan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation: Formation of benzylcycloheptanone or benzylcycloheptanoic acid.
Reduction: Production of secondary or tertiary amines.
Substitution: Generation of various substituted benzylcycloheptan-1-amine derivatives.
Aplicaciones Científicas De Investigación
1-Benzylcycloheptan-1-amine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Research explores its potential therapeutic uses, although its stimulant properties and abuse potential limit its clinical applications.
Industry: It is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Benzylcycloheptan-1-amine involves its interaction with neurotransmitter systems in the brain. It primarily acts as a stimulant by increasing the release of dopamine and norepinephrine. This leads to heightened alertness, increased energy, and euphoria. The compound’s molecular targets include dopamine and norepinephrine transporters, which it inhibits, resulting in elevated levels of these neurotransmitters in the synaptic cleft.
Comparación Con Compuestos Similares
Amphetamine: Shares stimulant properties and mechanism of action but differs in chemical structure.
Methamphetamine: Similar stimulant effects but has a higher potential for abuse and neurotoxicity.
Methylphenidate: Used clinically for ADHD treatment, with a different chemical structure but similar effects on dopamine and norepinephrine levels.
Uniqueness: 1-Benzylcycloheptan-1-amine is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Unlike amphetamine and methamphetamine, it has a cycloheptane ring, which influences its interaction with biological targets and metabolic pathways.
Propiedades
Fórmula molecular |
C14H21N |
|---|---|
Peso molecular |
203.32 g/mol |
Nombre IUPAC |
1-benzylcycloheptan-1-amine |
InChI |
InChI=1S/C14H21N/c15-14(10-6-1-2-7-11-14)12-13-8-4-3-5-9-13/h3-5,8-9H,1-2,6-7,10-12,15H2 |
Clave InChI |
HZLWBYRZYHSWKZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(CC1)(CC2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


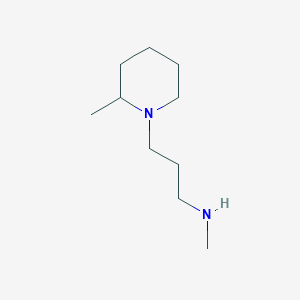
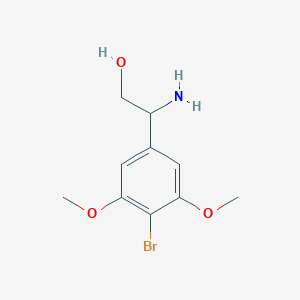
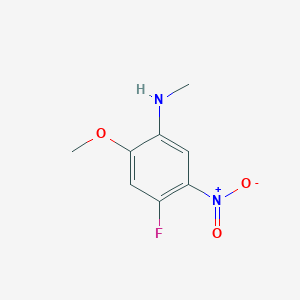
![3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid](/img/structure/B13496033.png)
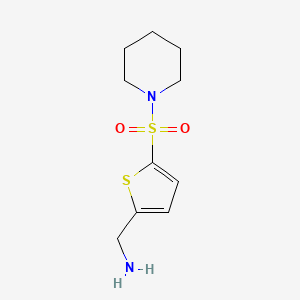

![2-(Bromomethyl)-1-[2-(2-methoxyethoxy)ethoxy]-4-nitrobenzene](/img/structure/B13496052.png)
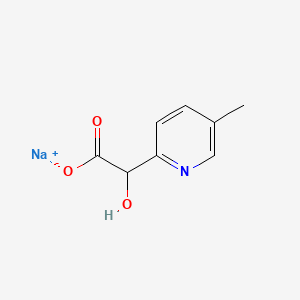
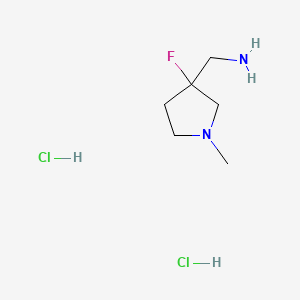
![5-[(3-Amino-1-methyl-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13496064.png)
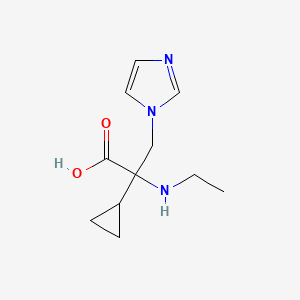
![4-(3-fluorophenyl)-3-methyl-1-[1-(3-methylphenyl)-1H-1,3-benzodiazole-5-carbonyl]-1H-pyrazol-5-amine](/img/structure/B13496080.png)


